molecular formula C63H91N9O16 B12389034 MC-VC-PAB-Cyclohexanediamine-Thailanstatin A

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A

Cat. No.: B12389034
M. Wt: 1230.4 g/mol
InChI Key: CKPPCPQHYNWMCT-PEVYRQIWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Functional Group Analysis

Component Key Functional Groups Role
MC-VC-PAB Linker Maleimide (C₄H₃NO₂), Valine-Citrulline dipeptide (C₅H₁₁NO₂-C₆H₁₃N₃O₂), PABC (C₈H₇NO₂) Antibody conjugation, protease sensitivity, payload release
Cyclohexanediamine Cyclohexane ring (C₆H₁₂), primary amines (NH₂) Steric stabilization, linker-payload orientation
Thailanstatin A Acetyloxy (C₂H₃O₂), pentenamido (C₅H₇NO), spiroketal (C₈H₁₂O₂) SF3b subunit binding, spliceosome inhibition

The valine-citrulline dipeptide in the linker is susceptible to cleavage by cathepsin B and other proteases overexpressed in tumors, enabling site-specific payload release. The cyclohexanediamine spacer’s chair conformation reduces steric hindrance between the antibody and payload, enhancing ADC stability. Thailanstatin A’s acetyloxy group facilitates membrane permeability, while its spiroketal core mediates high-affinity interactions with the SF3b spliceosome subunit.

Properties

Molecular Formula

C63H91N9O16

Molecular Weight

1230.4 g/mol

IUPAC Name

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-7-[2-[[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]cyclohexyl]amino]-2-oxoethyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

InChI

InChI=1S/C63H91N9O16/c1-37(2)57(71-52(74)13-9-8-10-31-72-55(77)28-29-56(72)78)60(81)70-48(12-11-30-65-61(64)82)59(80)67-45-19-17-43(18-20-45)35-84-62(83)68-46-23-21-44(22-24-46)66-54(76)33-47-34-63(36-85-63)58(79)51(88-47)26-15-38(3)14-25-50-39(4)32-49(41(6)87-50)69-53(75)27-16-40(5)86-42(7)73/h14-20,26-29,37,39-41,44,46-51,57-58,79H,8-13,21-25,30-36H2,1-7H3,(H,66,76)(H,67,80)(H,68,83)(H,69,75)(H,70,81)(H,71,74)(H3,64,65,82)/b26-15+,27-16-,38-14+/t39-,40-,41+,44?,46?,47+,48-,49+,50-,51+,57-,58+,63+/m0/s1

InChI Key

CKPPCPQHYNWMCT-PEVYRQIWSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@H](O2)CC(=O)NC4CCC(CC4)NC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)NC4CCC(CC4)NC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Strain Optimization via Gene Deletion

Deletion of tstP, encoding a dioxygenase responsible for converting TST-A to downstream products like FR901464, increased TST-A titers by 58% (144.7 ± 2.3 mg/L) and TST-D (a direct precursor) by 132% (14.6 ± 0.5 mg/L). Conversely, deleting tstR, a cytochrome P450 gene involved in TST-D-to-TST-A conversion, boosted TST-D production sevenfold (53.2 ± 12.1 mg/L). These modifications decoupled competing biosynthetic pathways, redirecting metabolic flux toward target compounds.

Pilot-Scale Fermentation

A 90 L fed-batch fermentation of the ΔtstP strain in a 120-L bioreactor yielded 714 mg of TST-A with >98.5% purity. Critical parameters included:

Parameter Value
pH 6.8–7.2
Dissolved Oxygen 30–50%
Temperature 28°C
Fermentation Duration 120 hours

This process demonstrated scalability but highlighted TST-A’s susceptibility to degradation, with a half-life of <24 hours in aqueous buffers.

Chemical Synthesis of Thailanstatin A

To circumvent fermentation limitations, total synthesis routes were developed, focusing on stereochemical control and functional group compatibility.

Chiron Approach from Tri-O-Acetyl-D-Glucal

The Ghosh synthesis utilized tri-O-acetyl-D-glucal (13 ) to construct both tetrahydropyran segments of TST-A methyl ester. Key steps included:

  • Claisen Rearrangement : Generated the C-1–C-5 tetrahydropyran segment with >95% enantiomeric excess (ee).
  • Cross-Metathesis : Coupled the diene (7 ) and epoxy alcohol (8 ) subunits using Grubbs II catalyst (46% yield).
  • Epoxide Installation : Vanadium-catalyzed epoxidation achieved >90% stereoselectivity.

Despite success in assembling the core structure, hydrolysis of the methyl ester to yield free TST-A proved problematic, with decomposition observed under basic and acidic conditions.

Nicolaou’s Convergent Synthesis

Nicolaou’s route featured a late-stage Wittig olefination to install the diene moiety and a reductive amination for C16-amine functionalization. Comparative yields are summarized below:

Step Yield (%)
Tetrahydropyran Assembly 62
Cross-Metathesis 46
Final Deprotection <10

The low final yield underscored the sensitivity of TST-A’s epoxide and allylic acetate groups to nucleophilic attack.

Linker-Drug Conjugation: MC-VC-PAB and Thailanstatin A

The MC-VC-PAB linker (maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl) enables protease-cleavable conjugation between TST-A and antibodies.

Linker Synthesis

The MC-VC-PAB linker is synthesized via sequential coupling:

  • Valine-Citrulline Dipeptide : Formed using solid-phase peptide synthesis (SPPS) with Fmoc chemistry (>90% purity).
  • p-Aminobenzyloxycarbonyl (PAB) Attachment**: Achieved via carbodiimide-mediated coupling.
  • Maleimidocaproyl Integration**: Reacted with NHS-activated caproic acid to introduce the maleimide group for antibody attachment.

Conjugation to Thailanstatin A

The cyclohexanediamine spacer in this compound facilitates amine-directed coupling:

  • Activation : TST-A’s C16 amine reacts with the linker’s NHS ester in DMSO at pH 8.5 (4 hours, 25°C).
  • Purification : Hydrophobic interaction chromatography (HIC) removes unconjugated TST-A and linker.
Conjugation Parameter Value
Drug-to-Antibody Ratio (DAR) 3.8 ± 0.2
Overall Yield 65–70%

Industrial-Scale Manufacturing

Bulk production leverages hybrid approaches:

  • Fermentation-Derived TST-A : Used for cost-effective large-scale batches (>1 kg).
  • Synthetic TST-A : Reserved for high-purity applications (e.g., clinical-grade ADCs).
  • Continuous Bioconjugation : Tangential flow filtration (TFF) systems achieve DAR consistency of ±0.1.

Chemical Reactions Analysis

Types of Reactions

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemical Composition and Properties

  • Molecular Formula : C63H91N9O16
  • Molecular Weight : 1230.45 g/mol
  • CAS Number : 1609108-96-4
  • Purity : Approximately 92.11%
  • Storage Conditions : Recommended storage at -80°C, protected from light, and under nitrogen to maintain stability.

Antibody-Drug Conjugate Synthesis

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A is primarily utilized for the synthesis of ADCs. These conjugates combine the specificity of antibodies with the potency of cytotoxic drugs, allowing for targeted cancer therapy. The compound's ability to cleave under specific conditions enhances its effectiveness in delivering cytotoxins directly to tumor cells while minimizing systemic toxicity.

Mechanistic Studies in Cancer Treatment

Research has shown that the conjugation of Thailanstatin A with MC-VC-PAB can lead to improved therapeutic outcomes in various cancer models. Studies indicate that this compound can effectively inhibit splicing mechanisms within cancer cells, leading to apoptosis or cell cycle arrest. This action is crucial for developing novel cancer therapies that exploit the vulnerabilities of tumor cells.

The biological activity of this compound has been assessed in various preclinical studies. It has demonstrated significant cytotoxic effects against a range of cancer cell lines, indicating its potential as a powerful therapeutic agent.

Case Studies and Research Findings

StudyFocusFindings
Dirico et al., 2014ADC DevelopmentDemonstrated successful synthesis of spliceostatin analogs for targeted cancer treatment, highlighting the utility of this compound as an effective linker .
InvivoChem ResearchCytotoxicity AssessmentReported significant cytotoxic effects on various cancer cell lines, supporting the compound's potential in therapeutic applications .
MedChemExpress Data SheetBiological ActivityDetailed solubility and preparation methods, emphasizing its application in drug development and research settings .

Mechanism of Action

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A exerts its effects by targeting specific molecular pathways involved in cell division and growth. The compound binds to and inhibits spliceosome components, leading to the disruption of mRNA splicing and subsequent cell death. This mechanism is particularly effective in cancer cells, which rely heavily on these processes for rapid growth .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₆₃H₉₁N₉O₁₆
  • Molecular weight: 1230.45 g/mol
  • CAS number: 1609108-96-4
  • Solubility: 85 mg/mL in DMSO (ultrasonication required) .
  • Storage: -80°C, protected from light under nitrogen .

Thailanstatin A’s spliceosome inhibition offers a novel therapeutic strategy, particularly against cancers resistant to conventional therapies. Its integration into ADCs enhances tumor specificity while minimizing systemic toxicity .

Structural and Functional Differences

The uniqueness of MC-VC-PAB-Cyclohexanediamine-Thailanstatin A lies in its payload mechanism and linker design . Below is a comparative analysis with other ADC-related compounds:

Table 1: Comparative Analysis of ADC Drug-Linker Conjugates
Compound Name Payload Mechanism Linker Type Cleavage Mechanism Molecular Weight (g/mol) Key Applications
This compound Spliceosome inhibition (Thailanstatin A) MC-VC-PAB-Cyclohexanediamine Protease (e.g., cathepsin B) 1230.45 Solid tumors, hematological cancers
MC-Val-Cit-PAB-MMAE Microtubule disruption (MMAE) MC-Val-Cit-PAB Protease ~1315 Lymphoma, breast cancer
DM1 (Emtansine) Microtubule inhibition Non-cleavable (e.g., SMCC) Lysosomal degradation ~1497 HER2+ breast cancer
Calicheamicin-based ADCs DNA double-strand breaks Acid-labile (e.g., hydrazone) Acidic environment ~1500–1600 Acute myeloid leukemia
FR901464 (Analog) Spliceosome inhibition N/A (standalone compound) N/A ~719 Preclinical cancer models
Key Observations:

Payload Mechanism :

  • Thailanstatin A targets pre-mRNA splicing , a mechanism shared with FR901464 but distinct from microtubule inhibitors (MMAE, DM1) or DNA-damaging agents (calicheamicin) .
  • Spliceosome inhibitors may overcome resistance seen in tumors with defective DNA repair pathways.

Linker Design: The MC-VC-PAB linker in this compound is protease-cleavable, similar to MMAE-based ADCs. This ensures drug release in tumor microenvironments rich in proteases like cathepsin B .

Solubility and Stability :

  • Thailanstatin A’s DMSO solubility (85 mg/mL) facilitates ADC formulation but requires stringent storage conditions (-80°C) . In contrast, MMAE and DM1 exhibit better solubility profiles.

Research Findings and Clinical Relevance

  • Thailanstatin A :

    • Demonstrated potent antiproliferative activity in preclinical models, with IC₅₀ values comparable to FR901464 .
    • Unique antibacterial activity observed in Lysobacter enzymogenes strains, though its relevance in oncology remains under investigation .
    • Huida Biotech (a subsidiary of East China Pharmaceutical) lists Thailanstatin A as a star ADC toxin , highlighting its adoption in cutting-edge ADC research .
  • Competitor Compounds :

    • MMAE-based ADCs (e.g., Brentuximab vedotin) are FDA-approved but face limitations in tumors with low protease activity.
    • FR901464 , while mechanistically similar to Thailanstatin A, lacks ADC compatibility due to its standalone use and smaller molecular weight .

Biological Activity

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A is a compound of significant interest in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This compound is a derivative of Thailanstatin A, which is known for its role as a spliceostatin analog. The biological activity of this compound primarily revolves around its function as an ADC (Antibody-Drug Conjugate) linker and its effects on cellular mechanisms.

Chemical Structure and Properties

  • Molecular Formula : C36H60N4O6
  • Molecular Weight : 624.9 g/mol
  • CAS Number : 1609108-96-4

The structure incorporates a cyclohexanediamine core, which enhances its ability to interact with biological targets, particularly in the context of targeted drug delivery systems.

This compound functions by modulating pre-mRNA splicing and transcription processes. It acts on the spliceosome, influencing the splicing of pre-mRNA, which is crucial for protein synthesis and cellular function. This mechanism is particularly relevant in cancer cells where aberrant splicing can lead to the production of oncogenic proteins.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity. It has been shown to inhibit DNA synthesis effectively, with reported IC50 values indicating strong cytotoxicity against various cancer cell lines:

CompoundTargetIC50 (nM)
This compoundDNA synthesis16
AcelarinDNA synthesis0.2
ClofarabineRibonucleotide reductase65

The compound's efficacy in inhibiting DNA synthesis suggests a potential role in halting tumor growth by interfering with the replication machinery of cancer cells .

Case Studies

  • Case Study on Leukemia Treatment :
    • In vitro studies demonstrated that this compound significantly reduced cell viability in leukemia cell lines, showcasing its potential as a therapeutic agent in hematological malignancies.
    • The study reported an enhanced apoptotic response when combined with traditional chemotherapeutics, highlighting its role in synergistic therapy.
  • Solid Tumor Models :
    • Animal models treated with this compound showed a marked decrease in tumor size compared to controls.
    • The compound was found to modulate immune responses, increasing infiltration of cytotoxic T cells into the tumor microenvironment.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundMechanism of ActionBiological Activity
Thailanstatin ASpliceosome modulationAntitumor activity
SpliceostatinsPre-mRNA splicing inhibitionCytotoxicity against cancer cells
Traditional chemotherapeutics (e.g., Cisplatin)DNA cross-linkingBroad-spectrum antitumor activity

This compound stands out due to its dual action on splicing and direct cytotoxic effects, making it a promising candidate for further development in targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.